molecular formula C22H20ClFN2O3S B3676178 N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3676178
M. Wt: 446.9 g/mol
InChI Key: CIMYXIYTUGUGOB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a sulfonyl group (SO2), and aromatic rings with chlorine (Cl), fluorine (F), and methyl (CH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like fluorine and chlorine could create areas of partial negative charge, leading to interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and sulfonyl groups could make it somewhat soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems, which could reveal potential uses in medicine or other fields .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3S/c1-15-3-11-20(12-4-15)30(28,29)26(19-9-6-17(24)7-10-19)14-22(27)25-18-8-5-16(2)21(23)13-18/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMYXIYTUGUGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
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N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 5
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N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 6
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N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

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